1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole
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Overview
Description
1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole is a complex organic compound that features a combination of imidazole and pyrrolidine rings. The presence of these heterocyclic structures makes it a compound of interest in medicinal chemistry and pharmaceutical research. The imidazole ring is known for its role in biological systems, while the pyrrolidine ring is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole typically involves multiple steps, starting with the preparation of the pyrrolidine and imidazole precursors. One common method involves the reaction of 1-methylimidazole with a sulfonyl chloride derivative of 3-phenylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-pyrazole
- 1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-triazole
Uniqueness
1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole is unique due to its specific combination of imidazole and pyrrolidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-4-(3-phenylpyrrolidin-1-yl)sulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-16-10-14(15-11-16)20(18,19)17-8-7-13(9-17)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKECTYPDXYSZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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